molecular formula C13H12ClN7O2 B2659817 1-(6-chloro-2-pyridinyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-yl N,N-dimethylcarbamate CAS No. 955975-72-1

1-(6-chloro-2-pyridinyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-yl N,N-dimethylcarbamate

Cat. No.: B2659817
CAS No.: 955975-72-1
M. Wt: 333.74
InChI Key: ULQXVEOZFBIHAU-UHFFFAOYSA-N
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Description

1-(6-chloro-2-pyridinyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-yl N,N-dimethylcarbamate is a complex organic compound known for its diverse applications in various scientific fields. This compound features a unique structure combining a pyridine ring, a triazole ring, and a pyrazole ring, making it a subject of interest in medicinal chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-chloro-2-pyridinyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-yl N,N-dimethylcarbamate typically involves multi-step reactions starting from readily available precursors. The process often includes:

    Formation of the Pyridine Ring: Chlorination of 2-pyridine derivatives.

    Construction of the Triazole Ring: Cyclization reactions involving hydrazine derivatives and nitriles.

    Assembly of the Pyrazole Ring: Condensation reactions between hydrazines and 1,3-diketones.

    Carbamate Formation: Reaction of the pyrazole intermediate with dimethylcarbamoyl chloride under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as high-pressure reactors, continuous flow synthesis, and advanced purification methods like recrystallization and chromatography are commonly employed.

Chemical Reactions Analysis

Types of Reactions: 1-(6-chloro-2-pyridinyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-yl N,N-dimethylcarbamate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions, particularly at the chloro-pyridine moiety.

Common Reagents and Conditions:

    Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Employing reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Utilizing nucleophiles like amines or thiols under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(6-chloro-2-pyridinyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-yl N,N-dimethylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(6-chloro-2-pyridinyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-yl N,N-dimethylcarbamate involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways can vary depending on the application, but common targets include enzymes involved in metabolic pathways and receptors in signal transduction.

Comparison with Similar Compounds

  • 1-(6-chloro-2-pyridinyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-yl N-methylcarbamate
  • 1-(6-chloro-2-pyridinyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-yl ethylcarbamate

Uniqueness: Compared to similar compounds, 1-(6-chloro-2-pyridinyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-yl N,N-dimethylcarbamate is unique due to its specific substitution pattern and the presence of the N,N-dimethylcarbamate group. This structural uniqueness can result in different biological activities and chemical reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

[2-(6-chloropyridin-2-yl)-4-(1,2,4-triazol-1-yl)pyrazol-3-yl] N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN7O2/c1-19(2)13(22)23-12-9(20-8-15-7-17-20)6-16-21(12)11-5-3-4-10(14)18-11/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQXVEOZFBIHAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=C(C=NN1C2=NC(=CC=C2)Cl)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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